

# cis,cis-1,4-Cyclooctadiene stereoisomer properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,4-Cyclooctadiene

Cat. No.: B086759

[Get Quote](#)

An In-depth Technical Guide on the Properties of cis,cis-1,4-Cyclooctadiene

## Introduction

**1,4-Cyclooctadiene** ( $C_8H_{12}$ ) is an eight-membered cyclic diene that exists as multiple stereoisomers, including cis,cis-, cis,trans-, and trans,trans- forms. The cis,cis- isomer, formally named (1Z,4Z)-cycloocta-1,4-diene, is a significant compound in synthetic and organometallic chemistry. Its unique conformational flexibility and reactivity make it a valuable starting material and ligand. This guide provides a comprehensive overview of the core properties of cis,cis-1,4-cyclooctadiene, focusing on its physicochemical characteristics, conformational dynamics, and relevant experimental methodologies, tailored for researchers in chemistry and drug development.

## Physicochemical and Spectroscopic Properties

The fundamental properties of cis,cis-1,4-cyclooctadiene are summarized below. These data are critical for its application in experimental settings, providing insights into its handling, reactivity, and structural identification.

| Property                                 | Value                                                       | Reference                                                   |
|------------------------------------------|-------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Formula                        | C <sub>8</sub> H <sub>12</sub>                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                         | 108.18 g/mol                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| CAS Registry Number                      | 16327-22-3                                                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point                            | 57-58 °C (at 35 mmHg)                                       | <a href="#">[5]</a>                                         |
| Ionization Energy                        | 8.50 - 8.64 eV                                              | <a href="#">[6]</a>                                         |
| Enthalpy of Reaction (ΔrH°)              | -2.8 ± 0.8 kJ/mol (for 1,5-isomer → 1,4-isomer equilibrium) | <a href="#">[2]</a>                                         |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | See SpectraBase for full spectrum details.                  | <a href="#">[7]</a>                                         |
| Kovats Retention Index                   | 909.5 (OV-1 column, 100 °C)                                 | <a href="#">[8]</a>                                         |

## Conformational Analysis

The eight-membered ring of **cis,cis-1,4-cyclooctadiene** imparts significant conformational flexibility. Extensive studies using dynamic nuclear magnetic resonance (NMR) spectroscopy and strain-energy calculations have revealed that it does not exist in a single, rigid conformation but rather as a dynamic equilibrium between two primary forms.[\[9\]](#)

- Twist-Boat (TB): This is the major conformer, accounting for approximately 70-85% of the population in solution. It is a flexible conformation.[\[10\]](#)
- Boat-Chair (BC): This is the minor, more rigid conformer.[\[10\]](#)

The two conformers have nearly identical energies, with a relatively low energy barrier for interconversion. The experimental free energy barrier for the twist-boat to boat-chair conversion has been determined to be 8.0 kcal/mol, which is in good agreement with the calculated strain energy barrier of 9.0 kcal/mol.[\[10\]](#) This dynamic behavior is crucial when considering the molecule's role as a ligand in coordination chemistry or as a reactant in stereoselective synthesis.

## Experimental Protocols

### Synthesis of **cis,cis-1,4-Cyclooctadiene**

A facile and efficient method for the preparation of high-purity **cis,cis-1,4-cyclooctadiene** involves the silver ion-catalyzed rearrangement of a mixture of 1,3- and 1,5-cyclooctadiene.[\[5\]](#)

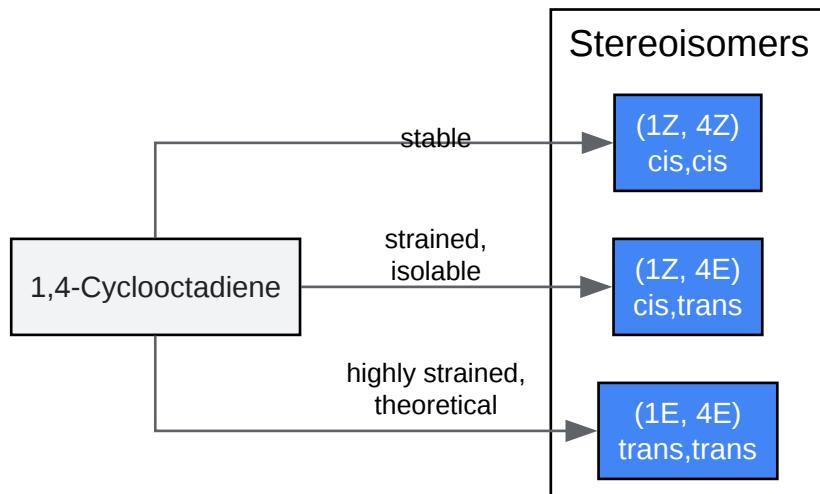
#### Methodology:

- **Reaction Setup:** A mixture containing 1,3-cyclooctadiene is combined with a 50% aqueous silver nitrate ( $\text{AgNO}_3$ ) solution. The silver ions coordinate to the double bonds, facilitating an allylic rearrangement.
- **Reaction Execution:** The biphasic solution is stirred vigorously to ensure efficient contact between the organic dienes and the aqueous catalyst phase. The reaction progress can be monitored using gas chromatography (GC).
- **Workup and Extraction:** Upon completion, the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ether) to recover any dissolved product.
- **Purification:** The combined organic extracts are washed, dried over a desiccant like magnesium sulfate ( $\text{MgSO}_4$ ), and the solvent is removed via distillation.
- **Final Distillation:** The crude product is purified by vacuum distillation to yield **cis,cis-1,4-cyclooctadiene** with a purity often exceeding 99%.[\[5\]](#)

### Characterization via Dynamic NMR Spectroscopy

The conformational dynamics of **cis,cis-1,4-cyclooctadiene** are primarily investigated using variable-temperature  $^{13}\text{C}$  NMR spectroscopy.[\[10\]](#)

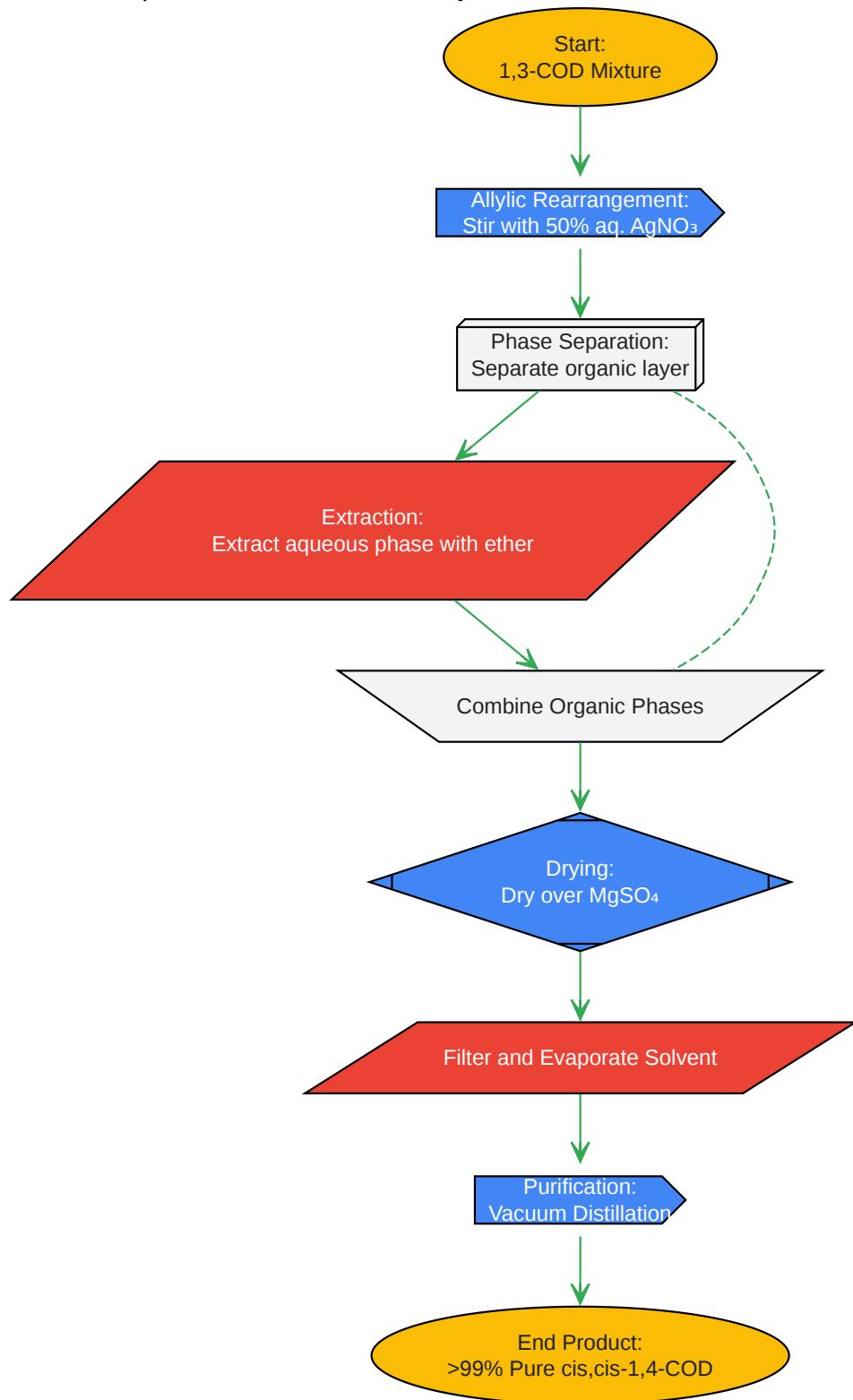
#### Methodology:


- **Sample Preparation:** A solution of the diene is prepared in a suitable low-freezing solvent mixture, such as  $\text{CHFCl}_2\text{-CHF}_2\text{Cl}$ , which allows for measurements down to -180 °C.
- **Data Acquisition:**  $^{13}\text{C}$  NMR spectra are recorded at a range of temperatures, typically from -10 °C down to -150 °C or lower.

- Spectral Analysis: At higher temperatures (e.g., -50 °C), the rapid interconversion between the twist-boat and boat-chair conformers results in averaged signals, leading to a simple spectrum. As the temperature is lowered, the rate of interconversion slows down significantly.
- Coalescence and Splitting: Below a certain temperature (the coalescence point, around -100 °C), the signals for the individual conformers begin to resolve. At very low temperatures (e.g., -140 °C), distinct sets of peaks for the major (twist-boat) and minor (boat-chair) conformers are observed.[10]
- Line-Shape Analysis: By analyzing the changes in the spectral line shapes as a function of temperature, the rate constants for the conformational interconversion can be calculated. This analysis allows for the determination of the activation energy barrier ( $\Delta G^\ddagger$ ) for the process.

## Visualizations

The following diagrams illustrate the stereoisomeric relationships and a typical experimental workflow for **cis,cis-1,4-cyclooctadiene**.


### Logical Relationship of 1,4-Cyclooctadiene Stereoisomers



[Click to download full resolution via product page](#)

Caption: Stereoisomers of **1,4-cyclooctadiene**.

## Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)Caption: Workflow for **cis,cis-1,4-cyclooctadiene** synthesis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,4-Cyclooctadiene, (Z,Z)- | C8H12 | CID 5367363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Cyclooctadiene, (Z,Z)- [webbook.nist.gov]
- 3. 1,4-Cyclooctadiene, (Z,Z)- [webbook.nist.gov]
- 4. 1,4-Cyclooctadiene | C8H12 | CID 136838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 6. 1,4-Cyclooctadiene (CAS 1073-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. [dev.spectrabase.com](https://dev.spectrabase.com) [dev.spectrabase.com]
- 8. 1,4-Cyclooctadiene, (Z,Z)- [webbook.nist.gov]
- 9. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 10. [electronicsandbooks.com](https://electronicsandbooks.com) [electronicsandbooks.com]
- To cite this document: BenchChem. [cis,cis-1,4-Cyclooctadiene stereoisomer properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086759#cis-cis-1-4-cyclooctadiene-stereoisomer-properties>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)